

A Comprehensive Technical Guide to Laninamivir Octanoate Hydrate

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Compound of Interest

Compound Name: *Laninamivir octanoate hydrate*

Cat. No.: *B608452*

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This technical guide provides an in-depth overview of **Laninamivir octanoate hydrate**, a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza virus infection. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.

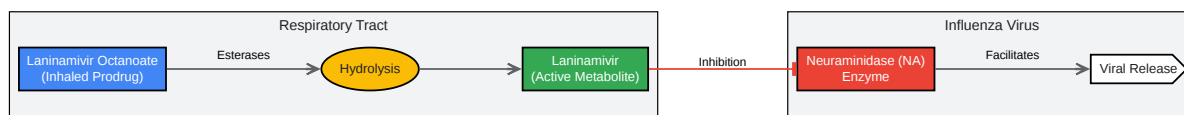
Core Chemical and Physical Properties

Laninamivir octanoate hydrate, also known as CS-8958, is the octanoyl prodrug of the active neuraminidase inhibitor, Laninamivir.^{[1][2]} The addition of the octanoyl ester group enhances its retention in the lungs, allowing for a single inhaled dose administration.^[2]

Identifier	Value
CAS Number	1233643-88-3[3][4][5]
Molecular Formula	C21H38N4O9[4][5]
Molecular Weight	490.55 g/mol [4][5][6][7]
IUPAC Name	(2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate[4]
Synonyms	CS-8958 hydrate, Inavir[3][4][5]
Appearance	White to Off-White Solid[1]
Solubility	DMSO (Slightly), Methanol (Very Slightly)[1]

Mechanism of Action

Laninamivir octanoate is designed as a prodrug that is administered intranasally. In the pulmonary tissue, it undergoes hydrolysis to its pharmacologically active metabolite, laninamivir.[2][4] Laninamivir then acts as a potent inhibitor of the neuraminidase (NA) enzyme of influenza viruses. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, laninamivir prevents the spread of the virus.



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Mechanism of action of Laninamivir octanoate.

In Vitro and In Vivo Efficacy

Laninamivir octanoate shows inhibitory activity against various influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[3]

Table 1: In Vitro Inhibitory Activity of Laninamivir Octanoate

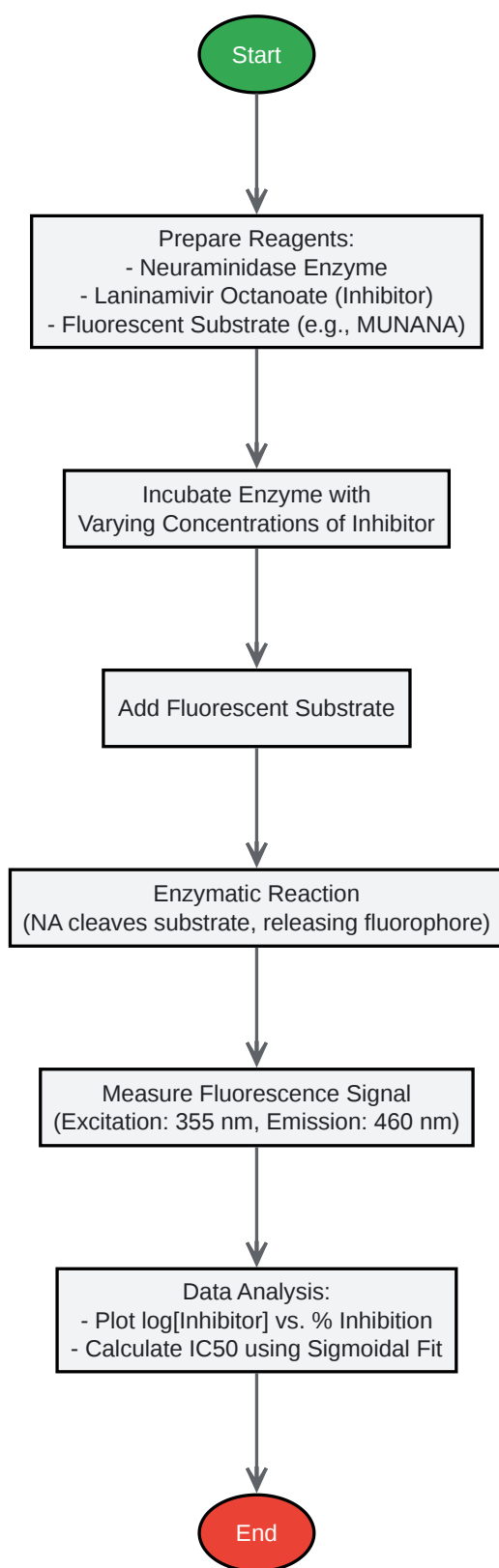
Virus Strain	IC50 (nM)
H1N1	631-1170
H3N2	39.2-221
H2N2 (A/Singapore/1/57)	128
Data sourced from MedChemExpress and is for reference only.[3]	

In vivo studies in mouse models have demonstrated the long-acting efficacy of Laninamivir octanoate. A single intranasal administration has shown a significant life-prolonging effect in infected models.[3]

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of Laninamivir octanoate against influenza neuraminidase can be determined using a fluorescence-based assay.



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Workflow for a typical neuraminidase inhibition assay.

Methodology:

- The neuraminidase enzyme is incubated with varying concentrations of the inhibitor, Laninamivir octanoate.
- A fluorescent substrate, such as 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
- The reaction is allowed to proceed, during which the neuraminidase cleaves the substrate, releasing a fluorescent product.
- The fluorescence is quantified using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.^[2]
- The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve.^[2]

In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy of Laninamivir octanoate is often evaluated in a mouse model of influenza infection.

Methodology:

- Mice are infected intranasally with a lethal dose of an influenza virus strain (e.g., A/Puerto Rico/8/34).
- Laninamivir octanoate is administered intranasally at a specified dosage (e.g., 0.2 μ mol/kg).
- The timing of administration can be varied to assess prophylactic and therapeutic effects (e.g., 4 hours before and 4 and 18 hours post-infection).
- The survival rate and other parameters, such as weight loss, are monitored over a period (e.g., 20 days post-infection).
- The efficacy is compared to a placebo group and other antiviral agents like Zanamivir.

Molecular Structure and Binding

The molecular structure of Laninamivir octanoate allows for unique binding interactions with the neuraminidase active site. The octanoate tail influences its orientation and interaction with key amino acid residues.

(2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate

Structural studies have revealed that the binding mode of Laninamivir octanoate can differ between different strains of influenza. For example, in the p09N1 neuraminidase, the Glu276 residue rotates to form a salt bridge with Arg224, an interaction similar to that observed with oseltamivir.[2] This is in contrast to its binding with p57N2, where it forms a hydrogen bond with Arg224 via its 9-ester carbonyl group.[2] These distinct binding mechanisms contribute to its broad-spectrum anti-influenza activity.

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